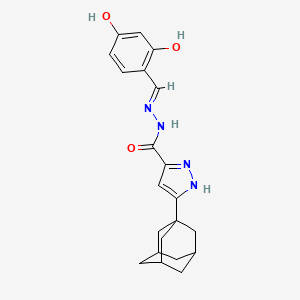
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APDC, is a chemical compound that has shown potential in various scientific research applications. APDC is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, it has been suggested that 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide binds to metal ions through its pyrazole and hydroxy groups, forming a stable complex. This complexation can lead to changes in the biochemical and physiological properties of the metal ions and their biological targets.
Biochemical and Physiological Effects:
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it useful in preventing oxidative stress-related diseases. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines and enzymes, which makes it useful in treating inflammatory diseases. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to emit fluorescence, and its catalytic activity. However, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide also has some limitations, including its low solubility in water, which can limit its use in aqueous environments. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be sensitive to pH and temperature changes, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide research, including the development of new synthesis methods to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, the investigation of its mechanism of action, and the exploration of its potential use in various scientific research applications, including metal ion detection, separation, and catalysis. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide could be modified to improve its solubility and stability in aqueous environments and to enhance its selectivity and sensitivity for specific metal ions. Further studies could also investigate the potential use of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide as an anticancer agent and its efficacy in vivo.
Méthodes De Synthèse
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be synthesized using different methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. These methods have been optimized to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Applications De Recherche Scientifique
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential use in various scientific research applications, including as a ligand for metal ions, a fluorescent probe for metal ions, and a catalyst for organic reactions. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to selectively bind to different metal ions, including copper, zinc, and mercury, which makes it useful in metal ion detection and separation. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been used as a fluorescent probe for metal ions due to its ability to emit fluorescence upon binding to metal ions. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been used as a catalyst for various organic reactions, including the synthesis of pyrazole derivatives.
Propriétés
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-16-2-1-15(18(27)6-16)11-22-25-20(28)17-7-19(24-23-17)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14,26-27H,3-5,8-10H2,(H,23,24)(H,25,28)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBINTUOXGPHJ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)
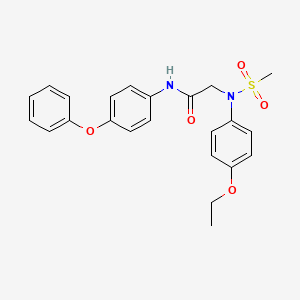
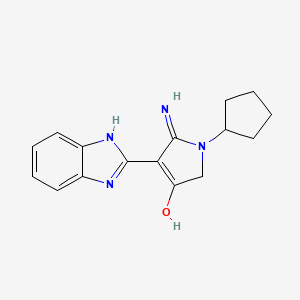
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
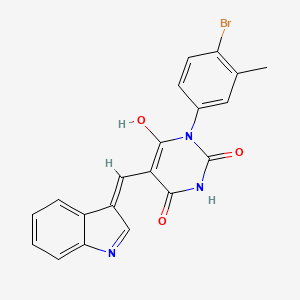
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)

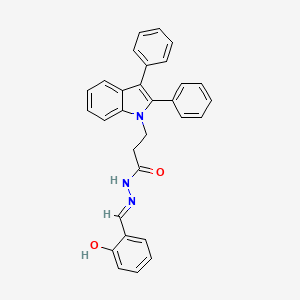
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)